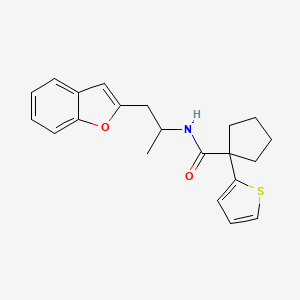

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2S/c1-15(13-17-14-16-7-2-3-8-18(16)24-17)22-20(23)21(10-4-5-11-21)19-9-6-12-25-19/h2-3,6-9,12,14-15H,4-5,10-11,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFHGPYEJXDLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a unique structure combining benzofuran and thiophene moieties, which are known for their biological activities. The molecular formula is , with a molecular weight of approximately 314.4 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Antioxidant and Neuroprotective Effects

Research has indicated that derivatives of benzofuran can exhibit neuroprotective properties. For instance, studies on related compounds have demonstrated their ability to protect against NMDA-induced excitotoxicity in neuronal cell cultures. One derivative showed comparable efficacy to memantine, a known NMDA antagonist, suggesting that structural modifications can enhance neuroprotective effects .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Concentration (μM) | Efficacy Comparison |

|---|---|---|

| Compound 1f | 30 | Comparable to memantine |

| Compound 1j | 100 | Significant anti-excitotoxic effects |

Antiproliferative Properties

The antiproliferative activity of benzofuran derivatives has been documented in various cancer cell lines. For instance, certain compounds exhibited concentration-dependent effects on tumor cell lines, with specific substitutions leading to enhanced selectivity and potency. Compounds with imidazolynyl substitutions showed selective activity against SK-BR-3 cells, while others induced apoptosis in different cell lines .

Table 2: Antiproliferative Effects on Tumor Cell Lines

| Compound | Cell Line | Mechanism of Action |

|---|---|---|

| Compound 6f | SK-BR-3 | Selective antiproliferative |

| Compound 3h | SW620 | Induces apoptosis |

The biological activity of this compound is believed to involve multiple mechanisms:

- Interaction with Receptors : The benzofuran and thiophene rings can engage in π-π stacking and hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and receptor binding.

- Antioxidant Activity : The compound may scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative stress.

- Induction of Apoptosis : Certain modifications lead to the activation of apoptotic pathways in cancer cells, providing a basis for its use in cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of similar compounds:

- A series of benzofuran derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities, revealing promising candidates for further development .

- Investigations into the antiproliferative effects of benzofuran derivatives indicated that specific structural modifications could enhance selectivity towards cancer cell lines while minimizing effects on healthy cells .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with several pharmacologically active carboxamides, particularly opioid agonists and antiviral agents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

This could improve binding affinity to aromatic-rich biological targets (e.g., enzymes or receptors). The thiophen-2-yl moiety, shared with compound 32 and the analog , offers sulfur-mediated hydrophobic interactions, which may influence metabolic stability compared to non-sulfur-containing analogs.

Amide Side Chain Variations :

- The propan-2-yl linker in the target compound contrasts with the piperidinyl group in cyclopentyl fentanyl and the azetidinyl group in compound 32 . Bulkier substituents (e.g., piperidinyl) often enhance receptor selectivity but may reduce blood-brain barrier permeability.

Molecular Weight and Drug-Likeness: The target compound (MW 366.48) has a lower molecular weight than compound 32 (MW 565.71) , suggesting better bioavailability under Lipinski’s Rule of Five.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.